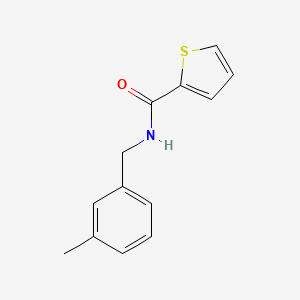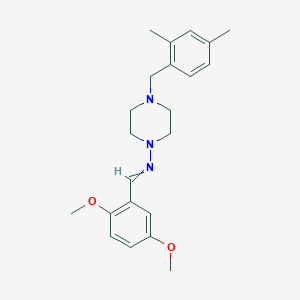![molecular formula C22H20ClNO4 B6032464 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CB-13 and belongs to the class of benzamide derivatives.
Mechanism of Action
CB-13 acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes, including inflammation and pain. CB-13 has been shown to activate the CB2 receptor with high potency and selectivity, leading to the modulation of various signaling pathways and physiological responses.
Biochemical and Physiological Effects:
CB-13 has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the reduction of inflammation. CB-13 has also been shown to have analgesic effects, which may be mediated through the activation of the CB2 receptor. Additionally, CB-13 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CB-13 has several advantages for lab experiments, including its high potency and selectivity for the CB2 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, CB-13 also has several limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the study of CB-13, including the development of more potent and selective CB2 agonists, the investigation of the therapeutic potential of CB-13 in various disease models, and the elucidation of the molecular mechanisms underlying the effects of CB-13 on the CB2 receptor and other signaling pathways. Additionally, the development of novel delivery systems for CB-13 may improve its solubility and bioavailability, allowing for more effective therapeutic applications.
Synthesis Methods
The synthesis of CB-13 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium methoxide to obtain 4-chlorobenzyl alcohol. This alcohol is then reacted with 3-methoxyaniline to form the corresponding amide. Finally, the amide is reacted with 4-methoxybenzoyl chloride to obtain CB-13. The purity and yield of the compound can be improved by using various purification techniques.
Scientific Research Applications
CB-13 has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, CB-13 has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, CB-13 has been studied for its effects on the endocannabinoid system, which is involved in various physiological processes, including pain, appetite, and mood. In neuroscience, CB-13 has been investigated for its potential as a tool for studying the cannabinoid receptors and their interactions with other compounds.
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxy-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4/c1-26-19-5-3-4-18(13-19)24-22(25)16-8-11-20(21(12-16)27-2)28-14-15-6-9-17(23)10-7-15/h3-13H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJHNCPSFPVMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6032393.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-5H-thiochromeno[2,3-d]pyrimidin-5-one hydrochloride](/img/structure/B6032397.png)
![1-acetyl-N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6032402.png)
![2-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6032407.png)

![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6032418.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6032433.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![methyl 3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6032459.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)

![4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole](/img/structure/B6032479.png)

